

# reusable catalyst systems for cis-pinane production

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## Compound Focus: (1R)-(+)-cis-Pinane

CAS No.: 4795-86-2

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## Troubleshooting Common Catalyst Issues

Here are some common problems encountered with *cis*-pinane production catalysts and their potential solutions.

Problem	Possible Cause	Suggested Solution
<b>Low Conversion of <math>\alpha</math>-pinene</b> [1] [2]	Low reaction temperature or hydrogen pressure; Catalyst active site poisoning; Insufficient catalyst activation (reduction).	Optimize temperature and pressure stepwise; Ensure reaction system is free of contaminants (e.g., sulfur compounds); Confirm pre-reduction protocol was followed correctly (e.g., under H <sub>2</sub> flow).
<b>Low Selectivity for <i>cis</i>-pinane</b> [1] [2]	Excessive catalyst activity causing side reactions (e.g., ring disintegration); Inappropriate electronic environment at active site.	Apply an ionic liquid (IL) modifier layer to the catalyst [1] [3]; Use a catalyst system with an alloy active site (e.g., Ni-B) to moderate activity [2].
<b>Poor Catalyst Reusability</b> [1] [3] [2]	Leaching of active metal during reaction; Agglomeration (sintering) of metal	Use a carrier with strong metal-support interaction (e.g., N-doped carbon) [4]; Employ an Ionic Liquid Layer (SCILL) to protect active

Problem	Possible Cause	Suggested Solution
	nanoparticles; Coke deposition blocking pores.	sites [1] [3]; Implement a calcination step (e.g., 500°C in air) to burn off coke between runs [3].

## Performance Data of Reusable Catalyst Systems

The table below summarizes the performance of various non-precious metal catalysts as reported in recent studies.

Catalyst System	Conversion (%)	Selectivity for <i>cis</i> -pinane (%)	Reusability Performance	Key Advantage
IL-Ni/DF3C (Ionic Liquid coated) [1] [3]	>99%	>98%	Stable for 13 runs; conversion ~99%.	Ionic liquid layer enhances selectivity & stability.
Ni-B/Mesoporous C <sub>3</sub> N <sub>4</sub> (Ni-B/MCN) [2]	98.9%	99.9%	Not explicitly stated, but designed for stability.	Synergy between Ni-B alloy and MCN carrier.
Amphiphilic Ni-based Catalyst (Hollow Nanosphere) [4]	~96% (at 4h)	>99%	Stable for 5 runs.	Aqueous-phase reaction; "green" solvent.

## Detailed Experimental Protocols

Here are the methodologies for preparing and using two high-performing catalyst systems.

### SCILL-type Ionic Liquid Coated Nickel Catalyst (IL-Ni/DF3C)

This protocol is adapted from the search results [1] [3].

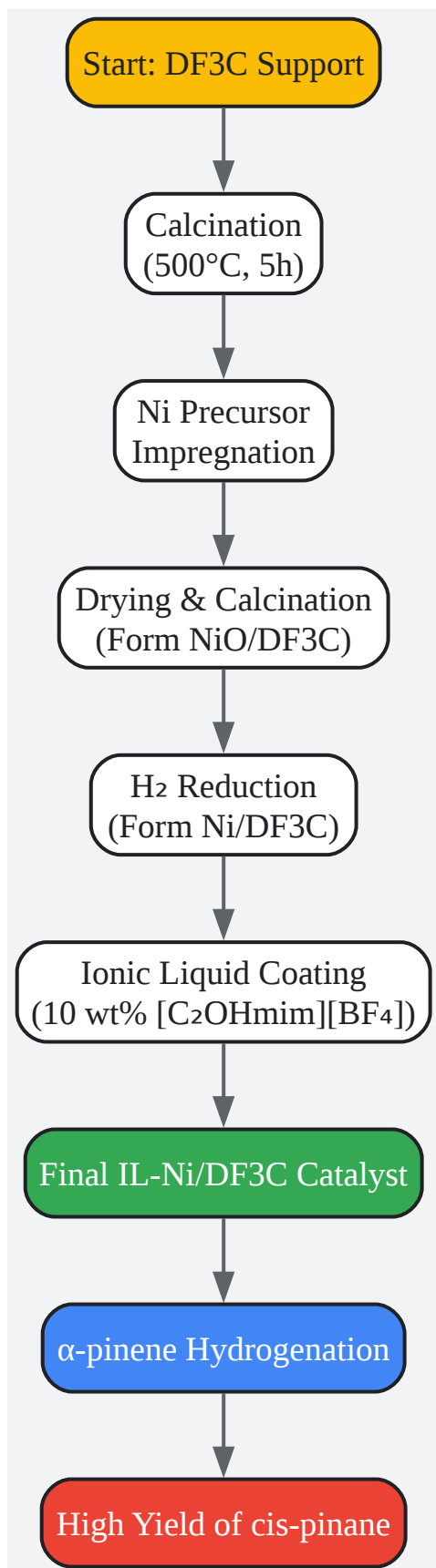
- **Catalyst Preparation**

- **Support Pretreatment:** Calcine the discarded fluid catalytic cracking catalyst (DF3C) at 500°C for 5 hours in a muffle furnace to remove carbon deposits.
- **Impregnation:** Impregnate the DF3C support with an aqueous solution of nickel nitrate (to achieve 10 wt% Ni loading) and 1.5 wt% polyvinylpyrrolidone (PVP). Let it stand overnight at room temperature.
- **Drying & Calcination:** Dry the mixture at 110°C for 4 hours under vacuum. Then, calcine the solid in a muffle furnace at 550°C for 4 hours to form the precursor NiO/DF3C.
- **Reduction:** Reduce the NiO/DF3C precursor under a flow of H<sub>2</sub> using a temperature-programmed procedure to obtain the active Ni/DF3C catalyst.
- **Ionic Liquid Coating:** Prepare an acetone solution of the ionic liquid [C<sub>2</sub>OHmim][BF<sub>4</sub>] (10 wt% loading). Add this solution dropwise to the Ni/DF3C catalyst, mix thoroughly, and dry in a vacuum oven at 60°C for 3 hours to evaporate the acetone and form the final IL-Ni/DF3C catalyst.

- **Typical Hydrogenation Reaction**

- Charge the reactor with  $\alpha$ -pinene and the IL-Ni/DF3C catalyst.
- Pressurize the reactor with H<sub>2</sub> to the desired pressure (e.g., 1.5-2.0 MPa).
- Heat the reaction mixture to the target temperature (e.g., 120-160°C) and maintain with stirring for the duration of the reaction.
- After the reaction, the catalyst can be separated by filtration, washed, and potentially re-used after a simple regeneration (drying) or a calcination step to remove any carbon deposits [3].

The following diagram illustrates the workflow for preparing the IL-Ni/DF3C catalyst and its application in the hydrogenation reaction.



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## Ni-B Alloy on Mesoporous Carbon Nitride (Ni-B/MCN)

This protocol is based on the search results [2].

- **MCN Support Synthesis**

- Prepare MCN by heating urea in a semi-closed system (using an aluminum foil crucifier with a controlled louver area) at 550°C for 4 hours. The ammonia gas released during decomposition acts as a pore-forming agent.

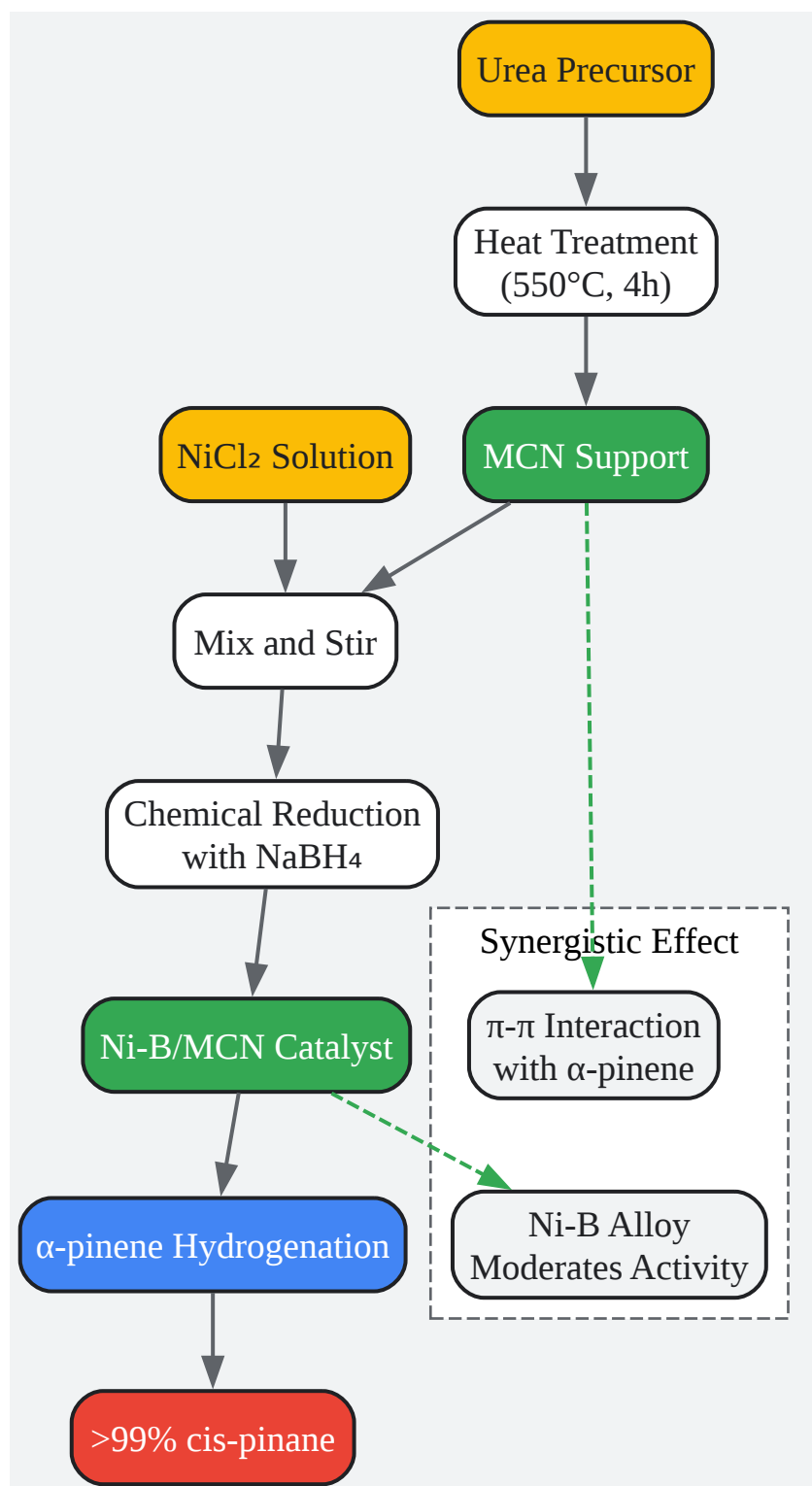
- **Catalyst Preparation (Chemical Reduction)**

- Disperse the prepared MCN support in deionized water.
- Add an aqueous solution of nickel chloride (NiCl<sub>2</sub>) to the suspension and stir vigorously.
- Slowly add an aqueous solution of sodium borohydride (NaBH<sub>4</sub>) dropwise under continuous stirring. The vigorous reaction that ensues produces the amorphous Ni-B alloy on the MCN support.
- Continue stirring for a set time after addition is complete.
- Separate the solid product (Ni-B/MCN) by filtration, wash thoroughly with deionized water and ethanol, and dry under vacuum.

- **Typical Hydrogenation Reaction**

- Load  $\alpha$ -pinene and the Ni-B/MCN catalyst into a high-pressure autoclave.
- Purge the reactor with H<sub>2</sub> to displace air, then pressurize with H<sub>2</sub> to the required pressure (e.g., 1.0-2.0 MPa).
- Heat the reactor to the target temperature (e.g., 120-140°C) and stir for the reaction duration.
- After the reaction, cool the reactor, release the pressure, and separate the catalyst by centrifugation or filtration for reuse.

The workflow for the Ni-B/MCN catalyst system, highlighting the synergistic interaction between the support and the active phase, is shown below.



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## References

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